An In-depth Technical Guide to L-Lysinamide: Structure, Properties, and Biological Relevance
An In-depth Technical Guide to L-Lysinamide: Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysinamide, the amide derivative of the essential amino acid L-lysine, is a molecule of significant interest in various scientific disciplines, including biochemistry, pharmacology, and materials science. Its structural similarity to L-lysine, coupled with the modified carboxyl terminus, imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of the structure, chemical properties, and known biological relevance of L-Lysinamide, with a focus on data-driven insights and experimental considerations.
Chemical Structure and Properties
L-Lysinamide is structurally characterized by an L-lysine backbone where the carboxylic acid group is replaced by a primary amide. This modification neutralizes the negative charge of the carboxylate group present at physiological pH, altering the molecule's overall charge distribution and hydrogen bonding capabilities.
dot```dot graph L_Lysinamide_Structure { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
// Atom nodes N_alpha [label="N", pos="0,0.5!", fontcolor="#202124"]; C_alpha [label="Cα", pos="1,0!", fontcolor="#202124"]; C_carbonyl [label="C", pos="2,0.5!", fontcolor="#202124"]; O_carbonyl [label="O", pos="2,1.5!", fontcolor="#202124"]; N_amide [label="NH₂", pos="3,0!", fontcolor="#202124"]; C_beta [label="Cβ", pos="1,-1!", fontcolor="#202124"]; C_gamma [label="Cγ", pos="0,-1.5!", fontcolor="#202124"]; C_delta [label="Cδ", pos="-1,-1!", fontcolor="#202124"]; C_epsilon [label="Cε", pos="-1,0!", fontcolor="#202124"]; N_epsilon [label="NH₂", pos="-2,0.5!", fontcolor="#202124"]; H_alpha [label="H", pos="1.5, -0.5!", fontcolor="#202124"];
// Bonds N_alpha -- C_alpha [color="#202124"]; C_alpha -- C_carbonyl [color="#202124"]; C_carbonyl -- O_carbonyl [style=double, color="#202124"]; C_carbonyl -- N_amide [color="#202124"]; C_alpha -- C_beta [color="#202124"]; C_beta -- C_gamma [color="#202124"]; C_gamma -- C_delta [color="#202124"]; C_delta -- C_epsilon [color="#202124"]; C_epsilon -- N_epsilon [color="#202124"]; C_alpha -- H_alpha [color="#202124"];
}``` Caption: Chemical structure of L-Lysinamide.
Physicochemical Data
A summary of the key physicochemical properties of L-Lysinamide is presented in the table below. These parameters are crucial for understanding its behavior in biological and chemical systems.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₅N₃O | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| CAS Number | 32388-19-5 | [1] |
| Appearance | Typically exists as a solid at room temperature | [1] |
| LogP | 1.478 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Solubility | May dissolve in DMSO, H₂O, Ethanol, DMF | [1] |
| pKa (α-amino group) | Not experimentally determined in cited sources. Estimated to be lower than that of L-lysine's α-amino group (~9) due to the electron-withdrawing effect of the amide group. | |
| pKa (ε-amino group) | Not experimentally determined in cited sources. Expected to be similar to that of L-lysine's ε-amino group (~10.5). |
Experimental Protocols
General Synthesis of L-Lysinamide
Objective: To synthesize L-Lysinamide from N-protected L-lysine.
Materials:
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Nα-Boc-Nε-Z-L-lysine (or other suitably protected L-lysine)
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Ammonium chloride (NH₄Cl)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM)
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Dimethylformamide (DMF)
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Trifluoroacetic acid (TFA)
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Diethyl ether
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Methodology:
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Activation of Carboxylic Acid:
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Dissolve Nα-Boc-Nε-Z-L-lysine (1 equivalent) in a mixture of DCM and DMF.
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Add HOBt (1.1 equivalents) and EDC (1.2 equivalents) to the solution.
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Stir the reaction mixture at 0 °C for 30 minutes to form the active ester.
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Amidation:
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In a separate flask, prepare a solution of ammonia by bubbling ammonia gas through cold DCM or by careful addition of ammonium chloride and a non-nucleophilic base like DIPEA.
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Slowly add the activated L-lysine solution to the ammonia solution at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Purification:
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Once the reaction is complete, quench with water.
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Extract the aqueous layer with DCM.
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
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Deprotection:
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Dissolve the purified, protected L-Lysinamide in DCM.
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Add TFA (typically in a 1:1 ratio with DCM) and stir at room temperature for 1-2 hours to remove the Boc protecting group.
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For the Z group, catalytic hydrogenation (e.g., H₂, Pd/C) is a common deprotection method.
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After deprotection, concentrate the solution and precipitate the product by adding cold diethyl ether.
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Collect the L-Lysinamide salt by filtration and dry under vacuum.
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dot
Caption: Generalized workflow for L-Lysinamide synthesis.
Biological Activity and Signaling Pathways
The biological role of L-Lysinamide is intrinsically linked to that of its parent molecule, L-lysine. As an essential amino acid, L-lysine is a fundamental building block for protein synthesis and is involved in numerous metabolic pathways.
Potential Role as a Prodrug
A significant area of interest for L-Lysinamide in drug development is its potential as a prodrug. The amide bond can be designed to be cleaved by specific enzymes in the body, releasing a therapeutic agent. A prominent example of this strategy is lisdexamfetamine, where L-lysine is attached to dextroamphetamine via an amide bond. This prodrug is metabolized in the body to release the active stimulant. This suggests that L-Lysinamide could be a valuable moiety for developing targeted drug delivery systems.
Involvement in Lysine Metabolism
Upon cellular uptake, L-Lysinamide could potentially be metabolized by amidases to yield L-lysine and ammonia. The released L-lysine would then enter the cellular lysine pool and participate in its various metabolic fates, including protein synthesis and catabolism. The primary catabolic pathway for lysine in mammals is the saccharopine pathway, which ultimately leads to the production of acetyl-CoA, an intermediate in the citric acid cycle.
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Caption: Potential metabolic fate of L-Lysinamide.
Cellular Signaling
Direct involvement of L-Lysinamide in specific signaling pathways has not been extensively documented. However, as a derivative of L-lysine, it may have indirect effects. Amino acids are increasingly recognized as signaling molecules that can influence pathways such as the mTOR pathway, which regulates cell growth and proliferation. Further research is required to elucidate any direct signaling roles of L-Lysinamide.
Conclusion
L-Lysinamide is a chemically and biologically significant molecule with properties that make it a valuable tool in research and drug development. Its well-defined structure and the potential for chemical modification offer opportunities for creating novel therapeutics, particularly in the realm of prodrug design. While a complete experimental dataset for all its properties is not yet available, the existing information provides a strong foundation for future investigations into its synthesis, biological activity, and potential applications. This guide serves as a comprehensive resource for professionals seeking to understand and utilize L-Lysinamide in their scientific endeavors.
